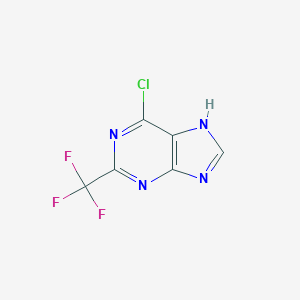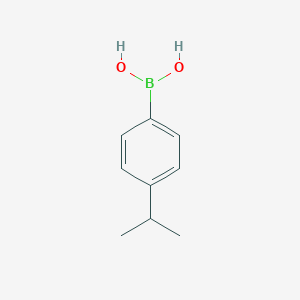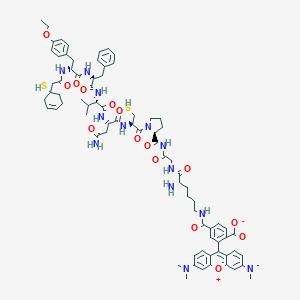
6-chloro-2-(trifluoromethyl)-9H-Purine
概要
説明
6-Chloro-2-(trifluoromethyl)-7H-purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position on the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(trifluoromethyl)-9H-Purine typically involves the introduction of the chlorine and trifluoromethyl groups onto the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor undergoes chlorination and trifluoromethylation under controlled conditions. For example, starting with a purine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, followed by trifluoromethylation using reagents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 6-Chloro-2-(trifluoromethyl)-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted purines with various functional groups replacing the chlorine atom.
- Coupled products with extended carbon chains or aromatic rings.
科学的研究の応用
6-Chloro-2-(trifluoromethyl)-7H-purine has diverse applications in scientific research:
Biology: Studied for its potential as an inhibitor of certain enzymes and as a probe in biochemical assays.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-chloro-2-(trifluoromethyl)-9H-Purine involves its interaction with molecular targets such as enzymes and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding . The chlorine atom may also participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
6-Chloro-2-fluoropurine: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid: Contains a chromene ring instead of a purine ring, leading to different biological activities.
Uniqueness: 6-Chloro-2-(trifluoromethyl)-7H-purine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
特性
IUPAC Name |
6-chloro-2-(trifluoromethyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXWPMEDWAEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421812 | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998-63-6 | |
| Record name | 1998-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)-3H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the significance of 6-chloro-2-(trifluoromethyl)-9H-purine in the development of anti-rhinovirus compounds?
A1: this compound serves as a key starting material for synthesizing a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines. These purine derivatives were investigated for their anti-rhinovirus activity. [] Researchers utilized this compound as a scaffold, introducing various benzyl halide substituents at the 9th position and substituting the chlorine atom with a dimethylamino group. This approach aimed to identify structural modifications that enhance anti-rhinovirus activity.
Q2: Did modifications of this compound lead to improved anti-rhinovirus activity?
A2: While several synthesized compounds demonstrated promising anti-rhinovirus activity with IC50 values of 0.03 µM against rhinovirus serotype 1B, none exhibited significantly greater potency compared to the parent compound, 6-(dimethylamino)-2-(trifluoromethyl)-9H-purine. [] Additionally, broader testing against 18 other rhinovirus serotypes did not reveal a consistent activity profile for any of the modified compounds. This suggests that further research and structural modifications are necessary to achieve substantial improvements in anti-rhinovirus activity and serotype coverage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

![2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine;formic acid](/img/structure/B156148.png)
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)


